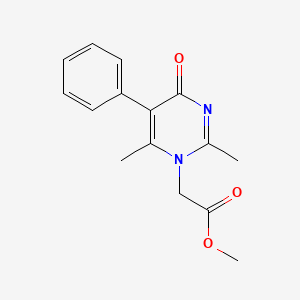

![molecular formula C14H17N3O4S B5634161 5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)

5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules that exhibit a complex structure involving oxazolidine and thiazolidine rings. These structures are of significant interest due to their potential biological activities and chemical properties. The molecule's synthesis and structural analysis are crucial for understanding its reactivity and properties.

Synthesis Analysis

The synthesis of similar compounds involves the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters containing either hydroxyl or mercapto groups in the β-position by fusion with some aromatic aldehydes. Dehydrogenation with N-bromosuccinimide leads to the formation of oxazoles and thiazoles. Further, Mannich base formation and acetylation steps may lead to the synthesis of bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).

Molecular Structure Analysis

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by chiral N,O-ligand/Cu(I) systems, affords spirocyclic pyrrolidine-thia(oxa)zolidinediones. This method produces compounds with a spiro-heteroquaternary stereogenic center, exhibiting excellent yields and selectivity (Yang et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity includes the ability to undergo various transformations under different conditions. For example, the synthesis of oxazolidines and thiazolidines, followed by their conversion into oxazoles and thiazoles, indicates the molecule's capacity for ring transformations and the formation of heterocyclic structures. The Mannich base formation and acetylation highlight its reactivity towards nucleophilic addition and acyl substitution reactions.

Physical Properties Analysis

The physical properties, such as melting points and solubility, of related compounds are influenced by their molecular structure. For instance, the preparation and properties of related oxazolidine derivatives have been studied, revealing insights into their stability and physical behavior under various conditions (Hook, 1947).

Propriétés

IUPAC Name |

5,5-dimethyl-3-[2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-14(2)12(19)17(13(20)21-14)8-10(18)16-6-3-4-9(16)11-15-5-7-22-11/h5,7,9H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDCTDGWONPUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)CC(=O)N2CCCC2C3=NC=CS3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)

![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)

![N-(2-fluorobenzyl)-3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5634105.png)

![1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone](/img/structure/B5634107.png)

![1-{5-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2-furoyl}piperidine](/img/structure/B5634121.png)

![4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5634145.png)

![2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid](/img/structure/B5634158.png)

![{2-allyl-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5634165.png)

![2-(3-methoxyphenyl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5634171.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5634172.png)

![1-(cyclopentylcarbonyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5634180.png)